1-cyclopentyl-1H-1,2,4-triazol-5-amine
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Overview
Description
1-Cyclopentyl-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C₇H₁₂N₄. It is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentylamine with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various halogenating agents or nucleophiles; conditions depend on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction can produce triazole amines with different substituents .
Scientific Research Applications
1-Cyclopentyl-1H-1,2,4-triazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects . Molecular modeling studies have provided insights into the binding interactions and the structural basis for its activity .
Comparison with Similar Compounds
- 1-Cyclopentyl-1H-1,2,4-triazol-3-amine
- 1-Cyclopentyl-1H-1,2,4-triazol-4-amine
- 1-Cyclopentyl-1H-1,2,4-triazol-5-thiol
Uniqueness: 1-Cyclopentyl-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
2-cyclopentyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-7-9-5-10-11(7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKLTKOUEAYICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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